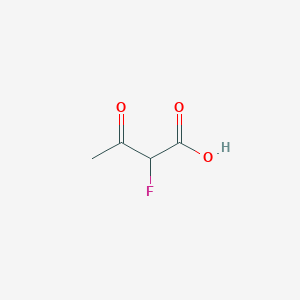

2-fluoro-3-oxoButanoic acid

Description

Significance of Organofluorine Compounds in Advanced Chemical Synthesis

Organofluorine compounds, organic molecules containing at least one carbon-fluorine (C-F) bond, have garnered immense interest in recent decades. numberanalytics.commdpi.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—impart remarkable characteristics to organic molecules. acs.orgtaylorandfrancis.comchinesechemsoc.org These properties often lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. cas.cnresearchgate.netk-state.edu

The impact of organofluorine chemistry is particularly evident in the pharmaceutical and agrochemical industries. numberanalytics.comcas.cn It is estimated that over 20% of all pharmaceuticals and about 35-40% of agrochemicals contain at least one fluorine atom. mdpi.comcas.cnk-state.edu Well-known drugs such as the antidepressant fluoxetine (B1211875) (Prozac), the anti-inflammatory celecoxib (B62257) (Celebrex), and the cholesterol-lowering atorvastatin (B1662188) (Lipitor) feature fluorine in their structures. numberanalytics.comtaylorandfrancis.comcas.cn

Beyond medicine and agriculture, organofluorine compounds are crucial in materials science, leading to the development of fluoropolymers with high thermal stability and chemical resistance, like poly(tetrafluoroethylene) (PTFE). numberanalytics.comtaylorandfrancis.com The development of new synthetic methods for creating carbon-fluorine bonds remains an active and rapidly advancing area of research, reflecting the continued importance of this class of compounds. chinesechemsoc.orgcas.cn

Overview of Fluorinated β-Keto Acid Scaffolds in Synthetic Chemistry

Within the broader category of organofluorine compounds, fluorinated β-keto esters and acids are particularly valuable synthetic intermediates. mdpi.combeilstein-journals.org The β-keto ester motif is a versatile functional group, readily transformed into other functionalities such as alcohols, imines, and amides. mdpi.com The introduction of a fluorine atom at the α-position to the carbonyl group, as seen in scaffolds like 2-fluoro-3-oxobutanoic acid, creates a stereogenic center and introduces the influential properties of fluorine. chemrxiv.org

These fluorinated scaffolds are key building blocks in the asymmetric synthesis of more complex molecules. beilstein-journals.orgresearchgate.net The development of catalytic enantioselective methods to produce chiral α-fluorinated β-keto esters has been a significant focus of research. mdpi.combeilstein-journals.org These methods often employ metal catalysts or organocatalysts to control the stereochemistry of the fluorination reaction. researchgate.netrsc.org

The resulting enantiomerically enriched fluorinated compounds are of great interest in medicinal chemistry. mdpi.com For instance, the α-fluorination of a β-ketoester substructure is a modification found in some derivatives of the antibiotic erythromycin. beilstein-journals.org The ability to synthesize these fluorinated building blocks with high stereoselectivity opens doors to creating novel drug candidates and other biologically active compounds. chemrxiv.orgresearchgate.net The synthesis of derivatives of this compound, such as its methyl and ethyl esters, has been documented, highlighting their role as intermediates in organic synthesis. nih.govsorbonne-universite.frchembk.com

The gradual, pH-dependent decarboxylation of 2-fluoroacetoacetic acid has also been a subject of investigation, providing insights into its stability and reactivity. sorbonne-universite.fr This fundamental understanding is crucial for its application in further synthetic transformations.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO3/c1-2(6)3(5)4(7)8/h3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRIPTOKICWACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 Fluoro 3 Oxobutanoic Acid Derivatives

Direct Electrophilic Fluorination Strategies

Direct electrophilic fluorination involves the reaction of an enol or enolate form of a β-keto ester with an electrophilic fluorine source ("F+"). This approach has been refined through the development of catalytic asymmetric methods, which allow for the production of enantiomerically enriched α-fluoro-β-keto esters. These methods typically rely on a chiral catalyst to control the stereochemical outcome of the fluorination step.

Catalytic Asymmetric Fluorination of β-Keto Esters

The catalytic asymmetric fluorination of β-keto esters represents a major advancement in the synthesis of chiral organofluorine compounds. This strategy employs a chiral catalyst, often a metal complex, to create a chiral environment around the substrate. beilstein-journals.orgnih.gov The catalyst interacts with the β-keto ester to form a chiral enolate intermediate, which then reacts with an electrophilic fluorinating agent. beilstein-journals.org This controlled environment directs the fluorine atom to one face of the enolate, leading to the preferential formation of one enantiomer of the α-fluoro product. A variety of transition metals, including palladium, copper, titanium, and nickel, have been successfully used to catalyze these reactions. beilstein-journals.orgmdpi.com

Chiral palladium complexes have emerged as highly effective catalysts for the enantioselective fluorination of a wide range of β-ketoesters. ucsf.eduacs.org These reactions are valued for their high efficiency and excellent enantioselectivity, often achieving enantiomeric excesses (ee) in the range of 83-94%. acs.org A key feature of these systems is the in-situ formation of a chiral palladium enolate from the β-ketoester substrate. ucsf.eduacs.org

A significant advantage of some palladium-catalyzed systems is their compatibility with alcoholic solvents, such as ethanol (B145695), and their tolerance to the presence of water, which is environmentally beneficial. acs.orgkstudy.com Ligands like derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are commonly employed to induce high levels of asymmetry in these transformations. beilstein-journals.org

| Substrate | Catalyst System | Solvent | Yield | ee (%) | Reference |

| Ethyl 2-oxocyclopentane-1-carboxylate | 2.5 mol % Pd complex | EtOH | 91% | 94% | acs.org |

| Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 2.5 mol % Pd complex | EtOH | 98% | 91% | acs.org |

| Ethyl 2-oxocyclohexane-1-carboxylate | 2.5 mol % Pd complex | EtOH | 90% | 83% | acs.org |

| Ethyl 2-acetyl-2-phenylacetate | 1 mol % Pd complex | EtOH | 94% | 91% | acs.org |

Copper(II) complexes are widely used catalysts for the asymmetric electrophilic fluorination of β-keto esters, offering high yields and enantioselectivities. researchgate.net These systems frequently utilize chiral nitrogen-based ligands, such as bis(oxazoline) (Box) and bis(thiazoline) derivatives, to effectively control the stereochemistry of the reaction. rsc.orgrsc.org The methodology has been successfully applied to both cyclic and acyclic β-keto ester substrates. researchgate.netthieme-connect.com

Research has shown that the enantioselectivity of these reactions can often be enhanced by the use of additives. For instance, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been identified as a crucial additive for achieving high enantioselectivity in some copper-bis(oxazoline) catalyzed fluorinations. researchgate.net Furthermore, the efficiency of these catalytic systems has been demonstrated in both traditional batch setups and in continuous-flow microreactors, with the latter allowing for significantly reduced reaction times and low catalyst loadings. rsc.org

| Substrate | Catalyst System | Fluorinating Agent | Yield | ee (%) | Reference |

| tert-Butyl 1-indanone-2-carboxylate | Diphenylamine-linked bis(thiazoline)-Cu(OTf)₂ | NFSI | 99% | >99% | rsc.org |

| tert-Butyl 1-tetralone-2-carboxylate | Diphenylamine-linked bis(thiazoline)-Cu(OTf)₂ | NFSI | 99% | 99% | rsc.org |

| tert-Butyl 2-oxocyclopentane-1-carboxylate | Spiro oxazoline-Cu(OTf)₂ | NFSI | 82% | 99% | thieme-connect.com |

| tert-Butyl 2-oxocyclohexane-1-carboxylate | Spiro oxazoline-Cu(OTf)₂ | NFSI | 81% | 99% | thieme-connect.com |

| Methyl 1-indanone-2-carboxylate | Tartrate-derived bisoxazoline-Cu(II) | NFSI | 98% | 98% | beilstein-journals.org |

Beyond palladium and copper, a diverse array of chiral ligand-metal complexes has been developed for the asymmetric fluorination of β-keto esters. The general principle involves the coordination of the β-keto ester to a Lewis acidic metal center bearing chiral ligands. beilstein-journals.org This coordination facilitates the formation of a metal enolate, and the chiral ligands dictate the facial selectivity of the subsequent attack by an electrophilic fluorine source. beilstein-journals.org

Pioneering work in this area utilized titanium(IV)-TADDOLate complexes, which were shown to produce enantiomerically enriched α-fluorinated β-ketoesters with up to 91% ee. beilstein-journals.orgnih.gov Since then, the scope of effective metals has expanded to include others such as Nickel(II) and Scandium(III). beilstein-journals.orgmdpi.combeilstein-journals.org Nickel(II) complexes with ligands like DBFOX-Ph have been used for the fluorination of β-keto esters, while chiral rare earth metal complexes, such as Scandium(III) bearing perfluorinated binaphthyl phosphate (B84403) ligands, have also proven effective. beilstein-journals.orgelsevierpure.com

| Metal-Ligand System | Fluorinating Agent | Substrate Type | Max ee (%) | Reference |

| TiCl₂(TADDOLate) | F-TEDA / NFSI | β-Keto esters | 91% | beilstein-journals.org |

| Sc[(R)-F₈BNP]₃ | NFPY-OTf | β-Keto esters | 88% | elsevierpure.com |

| Ni(ClO₄)₂-DBFOX-Ph | NFSI | β-Keto esters | 69% | beilstein-journals.org |

| Fe(III)-salan | NFSI | β-Keto esters | 97% | mdpi.com |

Reagent-Controlled Electrophilic Fluorination

In reagent-controlled fluorination, the focus shifts to the properties and applications of the electrophilic fluorine source itself. The development of stable, reliable, and effective "F+" reagents has been critical to the advancement of all electrophilic fluorination methodologies, including the catalytic systems described above. The choice of fluorinating agent can significantly impact reaction efficiency, selectivity, and substrate scope.

N-Fluorobenzenesulfonimide (NFSI) is one of the most widely employed electrophilic fluorinating agents in modern organic synthesis. nih.govacs.org It is a stable, non-hygroscopic, crystalline solid that is commercially available and relatively easy to handle. beilstein-journals.org NFSI has proven to be an effective fluorine source for a vast range of nucleophiles, including the enolates of β-keto esters generated in catalytic cycles. beilstein-journals.org

NFSI is the reagent of choice in numerous catalytic asymmetric fluorination reactions catalyzed by palladium, copper, nickel, and iron complexes. beilstein-journals.orgmdpi.comresearchgate.netrsc.orgacs.org Its reactivity profile makes it highly compatible with these metal-catalyzed systems, leading to high yields and selectivities. While other N-F reagents like Selectfluor® are also powerful, NFSI is frequently preferred for its performance in the enantioselective fluorination of β-keto esters and their derivatives. nih.govmdpi.com

Utilization of Selectfluor Reagents

The direct introduction of a fluorine atom at the α-position of β-keto esters is frequently accomplished using electrophilic fluorinating agents, with Selectfluor (F-TEDA-BF4) being a prominent and versatile reagent. organic-chemistry.orgmdpi.com This method is valued for its operational simplicity and effectiveness under mild conditions. mdpi.com The synthesis of ethyl 2-fluoro-3-oxobutanoate, a key derivative, has been successfully performed using Selectfluor. thieme-connect.comethz.ch

A common strategy involves the electrophilic fluorination of a silyl (B83357) enol ether intermediate. For instance, methyl 2-oxobutanoate (B1229078) can be converted to its corresponding trimethylsilyl (B98337) (TMS) enol ether. escholarship.orgprinceton.edu Subsequent treatment of this intermediate with finely crushed Selectfluor in an acetonitrile (B52724) solvent at room temperature yields the desired methyl 3-fluoro-2-oxobutanoate. escholarship.orgprinceton.edu This fluorination step typically proceeds overnight. princeton.edu

The selectivity of the reaction can be controlled. By carefully adjusting the amount of Selectfluor used, it is possible to achieve either selective monofluorination or difluorination of 1,3-dicarbonyl compounds. organic-chemistry.orgorganic-chemistry.org This fluorination can often be carried out in aqueous media without the need for a catalyst or base, highlighting its practicality. organic-chemistry.orgorganic-chemistry.org Catalytic approaches, employing either metal complexes or organocatalysts, have also been developed to enhance efficiency and, particularly, to control stereoselectivity in the synthesis of chiral fluorinated β-keto esters. mdpi.commdpi.com

Mechanistic Insights into Electrophilic C–F Bond Formation at α-Positions

The mechanism of electrophilic fluorination at the α-carbon of β-dicarbonyl compounds, such as 2-fluoro-3-oxobutanoic acid derivatives, fundamentally involves the generation of a nucleophilic enol or enolate intermediate which then attacks the electrophilic fluorine source. psu.edu The β-keto ester first tautomerizes to its more nucleophilic enol form. In catalyzed reactions, this process is facilitated. Metal complexes, such as those involving titanium (e.g., Ti/TADDOL), act as Lewis acids that coordinate to the carbonyl oxygen atoms of the β-keto ester. mdpi.com This coordination increases the acidity of the α-proton, promoting the formation of a metal enolate. mdpi.com

This enolate then attacks the electrophilic fluorine atom of a reagent like Selectfluor. In some proposed mechanisms, the reaction may proceed through a charge-transfer complex formed between the fluorinating agent and a catalyst or promoter. mdpi.com For instance, a complex between Selectfluor and a promoter like 4-(dimethylamino)pyridine (DMAP) can induce fluorination. organic-chemistry.org Depending on the conditions, radical pathways may also be involved. mdpi.comconicet.gov.ar For example, a silver-catalyzed decarboxylative fluorination mechanism involves the oxidation of a silver(I) salt by Selectfluor to generate Ag(II) and a fluorine radical. The Ag(II) species then promotes decarboxylation to form a carbon-centered radical that abstracts a fluorine atom from Selectfluor. mdpi.com In the context of palladium catalysis, the mechanism is thought to involve a Pd(II)/Pd(IV) catalytic cycle. beilstein-journals.org Regardless of the specific pathway, the core event is the reaction between an electron-rich α-carbon and an electron-deficient fluorine atom.

Indirect Synthetic Routes

Saponification of Fluorinated β-Keto Esters to the Free Acid

The conversion of fluorinated β-keto esters, such as ethyl or methyl 2-fluoro-3-oxobutanoate, into the free acid is a crucial step in many synthetic sequences. This transformation is typically achieved through saponification, which is the base-mediated hydrolysis of an ester. libretexts.org The process involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, followed by the elimination of the alkoxide leaving group (e.g., ethoxide or methoxide). libretexts.org The reaction is driven to completion by the final, irreversible acid-base reaction where the alkoxide deprotonates the newly formed carboxylic acid to yield a carboxylate salt. libretexts.org

A specific procedure for obtaining this compound involves treating its methyl ester with lithium hydroxide monohydrate (LiOH·H₂O) in acetonitrile. escholarship.orgprinceton.edu After the reaction is complete, the solvent is removed, and the aqueous residue is acidified, typically with a strong acid like hydrochloric acid (HCl), to protonate the carboxylate and yield the final free acid. escholarship.orgprinceton.eduoperachem.com This particular method has been reported to produce this compound in a 40% yield. escholarship.orgprinceton.edu It is important to note that β-keto acids are susceptible to decarboxylation, especially upon heating, which can affect the yield and purity of the final product. dur.ac.uk

Table 1: Saponification Conditions for Fluorinated Esters

| Ester Precursor | Base | Solvent | Acidification | Reported Yield | Reference |

|---|---|---|---|---|---|

| Methyl 3-fluoro-2-oxobutanoate | LiOH·H₂O | Acetonitrile | 6 M HCl | 40% | escholarship.org, princeton.edu |

| Ethyl 2-fluoropentanoate | 1 M NaOH | Methanol / Water | 1 M HCl | 99% | operachem.com |

Transformation from Fluorinated Dicarbonyl Precursors

This compound can be synthesized from other fluorinated dicarbonyl precursors through reactions that selectively modify or remove one of the carbonyl functionalities. A general strategy involves creating a more complex fluorinated β-dicarbonyl system and then simplifying it to the desired product. For example, derivatives of fluoromalonic acid can serve as starting materials. organic-chemistry.org A silver-catalyzed decarboxylative fluorination of malonic acid derivatives provides a route to α-fluorocarboxylic acids, demonstrating that a fluorinated dicarbonyl scaffold can be manipulated to produce a simpler fluorinated acid. organic-chemistry.org

Another approach involves the selective decarboxylation of a fluorinated β-keto acid derivative. dur.ac.uk For instance, one could envision a synthetic route starting from a fluorinated diester, such as diethyl fluoromalonate. Selective hydrolysis of one ester group followed by decarboxylation of the resulting β-carboxy ester would yield a mono-fluorinated ester. While not a direct transformation from a dicarbonyl precursor to this compound, this highlights the principle of using fluorinated 1,3-dicarbonyl compounds as versatile synthons that can be selectively de-functionalized to access target molecules.

Derivatization of Fluoroacyl-Meldrum's Acid Analogues

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic malonate equivalent that serves as a versatile building block in organic synthesis. clockss.orgmdpi.com Its derivatives are used to construct a variety of acyclic and cyclic compounds. mdpi.com A plausible, though less common, indirect route to this compound involves the derivatization of a fluoroacyl-Meldrum's acid analogue.

The synthesis would begin with the acylation of Meldrum's acid at its C-5 position with a fluoroacetyl derivative, such as fluoroacetyl chloride, to form 5-(fluoroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. Such acyl Meldrum's acids are known precursors to β-ketoesters and related structures. dur.ac.uk The resulting highly reactive fluorinated tri-carbonyl system could then undergo a ring-opening reaction. For example, refluxing the fluoroacyl-Meldrum's acid with an alcohol would lead to alcoholysis and concomitant decarboxylation, yielding a fluoro-β-keto ester. clockss.org Subsequent saponification of this ester, as described previously, would furnish the target this compound. This strategy leverages the unique reactivity of Meldrum's acid to construct the core fluorinated β-keto acid skeleton.

Biocatalytic and Chemoenzymatic Synthetic Approaches

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, enabling highly selective reactions under mild conditions. escholarship.org For the synthesis of chiral organofluorines, chemoenzymatic platforms that combine biological and chemical steps are particularly promising. researchgate.net

Type II pyruvate (B1213749) aldolases, specifically from the HpcH family, have been shown to efficiently catalyze reactions involving β-fluoro-α-ketoacids. escholarship.orgresearchgate.net These enzymes can use substrates like 3-fluoro-2-oxobutanoic acid (also referred to as β-fluoro-α-ketobutyrate) as nucleophilic donors in aldol (B89426) addition reactions with various aldehydes. researchgate.net This reactivity allows for the biocatalytic C-C bond formation to create more complex fluorinated molecules with high stereocontrol, including the synthesis of tertiary fluorides. escholarship.orgresearchgate.net

Chemoenzymatic strategies broaden the scope of accessible molecules. A typical approach involves an initial enzymatic reaction followed by chemical modifications. nih.gov For instance, an aldolase-catalyzed reaction could produce a complex fluorinated aldol adduct, which is then subjected to further chemical transformations like esterification or cyclization. researchgate.netnih.gov Another advanced biocatalytic approach involves engineering entire metabolic pathways. Polyketide synthases (PKS) have been engineered to incorporate fluorine into their products by utilizing fluoromalonyl-CoA as an extender unit, demonstrating the potential for producing complex fluorinated polyketides biosynthetically. nih.gov These methods represent a frontier in synthetic chemistry, providing access to novel fluorinated compounds that are difficult to prepare using conventional methods. nih.gov

Enzymatic Resolution of Racemic Fluorinated Keto Esters

Kinetic resolution is a widely used technique for separating racemic mixtures into their constituent enantiomers. In this process, an enzyme selectively catalyzes the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted enantiomer from the newly formed product. perlego.com Hydrolases, such as lipases and esterases, are particularly effective for the kinetic resolution of racemic esters through selective hydrolysis or transesterification. perlego.commdpi.com

The resolution of racemic fluorinated keto esters, such as derivatives of this compound, leverages the high enantioselectivity of these enzymes. For instance, lipase (B570770) PSIM from Burkholderia cepacia has been successfully used for the hydrolysis of various racemic β-amino carboxylic ester hydrochlorides, which are structural analogs of the target keto esters. mdpi.com This method yields both the unreacted ester and the product amino acid with excellent enantiomeric excess (ee), often ≥99%. mdpi.com Similarly, Lipase PS 30, from Pseudomonas cepacia, has been employed for the enantioselective esterification of fluorinated hydroxypyrrolidinones, achieving high enantiopurity. acs.org The choice of solvent and reaction conditions is critical; for example, using isopropyl ether (iPr₂O) as a solvent at 45 °C has proven effective for these resolutions. mdpi.com

Table 1: Enzymatic Resolution of Fluorinated Esters

| Enzyme | Substrate Class | Reaction Type | Products | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Lipase PSIM (Burkholderia cepacia) | Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides | Hydrolysis | (R)-amino esters and (S)-amino acids | >48% | ≥99% | mdpi.com |

Aldolase-Catalyzed C-C Bond Formation with Fluorinated Substrates

Aldolases are enzymes that catalyze the stereoselective formation of carbon-carbon bonds, making them valuable tools for synthesizing complex chiral molecules. nih.govwhiterose.ac.uk The use of aldolases with fluorinated substrates, particularly fluoropyruvate, has emerged as a powerful strategy for creating α-fluoro-β-hydroxy carboxyl derivatives, which are precursors to compounds like this compound. nih.govcsic.es

Type I and Type II aldolases have shown utility in this area. escholarship.org For example, the Type I aldolase (B8822740) NahE from Pseudomonas putida can catalyze the condensation of 3-fluoropyruvate with a range of aldehydes. thieme-connect.com While this reaction can produce α-fluoro-β-hydroxy-2-keto acids, subsequent enzymatic or chemical steps can be used to generate the desired derivatives. thieme-connect.com The efficiency of these reactions can vary depending on the aldehyde substrate. For instance, while some aldehydes like furfural (B47365) show high conversion, others like benzaldehyde (B42025) may result in lower yields of the fluorinated aldol product. thieme-connect.com

Another key enzyme is the trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (HBPAPput), which demonstrates broad substrate specificity and excellent stereoselectivity, enabling the synthesis of numerous fluorinated building blocks. whiterose.ac.ukcsic.es The development of enzyme variants through directed evolution has further expanded the scope of these reactions, sometimes offering complementary stereoselectivity. csic.es This biocatalytic approach provides access to chiral fluorinated compounds with a high degree of stereocontrol, which can be challenging to achieve through traditional chemical synthesis. whiterose.ac.uk

Table 2: Aldolase-Catalyzed Reactions with Fluorinated Substrates

| Aldolase Enzyme | Fluorinated Substrate | Aldehyde Substrate | Product Type | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| NahE (P. putida) | 3-Fluoropyruvate | Furfural | α-Fluoro-β-hydroxy ester | 26% | N/A | thieme-connect.com |

| NahE (P. putida) | 3-Fluoropyruvate | Benzaldehyde | α-Fluoro-β-hydroxy ester | 11% | N/A | thieme-connect.com |

| HpcH (Type II) | Fluoropyruvate | Various Aldehydes | α-Fluoro-β-hydroxy carboxyl derivative | N/A | High | escholarship.org |

Whole-Cell Transformation Systems for Fluorinated Metabolite Production

Whole-cell biotransformations utilize intact microorganisms to perform multi-step synthetic sequences, leveraging the cell's native enzymatic machinery. nih.govtudelft.nl This approach is advantageous as it can eliminate the need for costly enzyme purification and cofactor regeneration. uni-graz.atacs.org Whole-cell systems are increasingly employed for the production of chiral building blocks, including fluorinated metabolites.

For example, various microorganisms, including strains of Rhodococcus, Brevibacterium, and Hansenula, have been used for the diastereoselective reduction of complex keto esters to their corresponding chiral alcohols, achieving high yields (>90%) and excellent diastereomeric purity (>98%). nih.gov Specifically, Rhodococcus erythropolis cells have been used in a single-stage fermentation-biotransformation process for such reductions. nih.gov

While direct synthesis of this compound via a whole-cell process is not prominently documented, the principle is well-established for related compounds. Cells of Geotrichum candidum have been used to reduce 4-chloro-3-oxobutanoic acid methyl ester to the corresponding (S)-hydroxy ester with a 95% reaction yield and 96% ee. nih.gov Similarly, recombinant Escherichia coli expressing specific reductases have achieved 98% yield and 99% ee in the preparation of (S)-hydroxy esters from their keto precursors. nih.gov These examples highlight the potential of engineered whole-cell systems for the efficient and stereoselective production of complex fluorinated metabolites from simple, achiral starting materials.

Table 3: Examples of Whole-Cell Biotransformations for Chiral Building Blocks

| Microorganism | Key Enzyme System | Substrate | Product | Yield | Enantiomeric/Diastereomeric Purity | Reference |

|---|---|---|---|---|---|---|

| Geotrichum candidum SC 5469 | Reductase | 4-chloro-3-oxobutanoic acid methyl ester | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | 95% | 96% ee | nih.gov |

| Rhodococcus erythropolis SC 13845 | Reductase | [3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester | (1S,2S)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester | 95% | 98.2% de | nih.gov |

Enzyme-Catalyzed Hydrolysis and Transesterification Reactions

Enzyme-catalyzed hydrolysis and transesterification are cornerstone reactions in biocatalysis, particularly for the kinetic resolution of racemic esters. perlego.commdpi.com Hydrolysis involves the use of water to cleave an ester bond, yielding a carboxylic acid and an alcohol, and is often performed in aqueous buffer systems. libretexts.org Transesterification involves the exchange of the alcohol moiety of an ester with another alcohol. nih.gov

Lipases are the most common class of enzymes used for these transformations due to their broad substrate tolerance, high stability in organic solvents, and lack of a need for cofactors. perlego.comnih.gov The enantiopreference of a specific lipase is typically consistent for both hydrolysis and transesterification, allowing for the production of complementary enantiomers of an enantioenriched ester from the same racemic starting material. acs.org

In the context of fluorinated compounds, lipases from Burkholderia cepacia (also known as Pseudomonas cepacia) are frequently used. mdpi.commdpi.com These enzymes can catalyze the hydrolysis of racemic esters in a phosphate buffer or a biphasic system, resulting in the formation of an enantiomerically pure acid and the unreacted ester enantiomer. mdpi.com For transesterification, the reaction is often conducted in a non-polar organic solvent like hexane (B92381) or tert-butyl methyl ether (MTBE) to shift the equilibrium toward product formation. mdpi.commdpi.com The efficiency and selectivity of these reactions are highly dependent on the enzyme, substrate, solvent, and temperature. nih.gov

Table 4: Lipase-Catalyzed Hydrolysis and Transesterification

| Enzyme | Reaction Type | Substrate Class | Conditions | Result | Reference |

|---|---|---|---|---|---|

| Amano Lipase PS (Burkholderia cepacia) | Hydrolysis | Racemic fluorinated arylcarboxylic acid esters | Phosphate buffer (pH 7.0), room temp. | (S)-carboxylic acids and unreacted (R)-esters in high ee. | mdpi.com |

| Burkholderia cepacia Lipase | Transesterification | Racemic fluorinated arylcarboxylic acids | tert-Butyl methyl ether (MTBE), 35 °C | (R)-carboxylic acid and unreacted (S)-ester in high ee. | mdpi.com |

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 3 Oxobutanoic Acid and Its Analogues

Transformations of the β-Keto Acid Moiety

The presence of a ketone and a carboxylic acid in a β-position relative to each other, combined with α-fluorination, dictates the unique reactivity of 2-fluoro-3-oxobutanoic acid.

The ketone group in β-keto acids is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is significantly influenced by the adjacent fluorine atom. Fluorine's strong inductive electron-withdrawing effect enhances the positive partial charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to its non-fluorinated analogues.

Research on similar fluorinated cyclic ketones has demonstrated their reactivity toward electrophilic fluorinating reagents like Selectfluor®. This suggests that the enol or enolate form of this compound can readily react with electrophiles. For instance, studies on cyclic 1,3-diketones show that they are reactive toward Selectfluor®, yielding monofluorinated products sapub.org. The fluorination is governed by a combination of steric and electronic effects, with the reaction proceeding through a keto-enol or enolic tautomer intermediate sapub.org. This inherent reactivity highlights the ketone functionality as a key handle for further molecular modifications.

The carboxylic acid group of this compound undergoes transformations typical of this functional group, primarily through nucleophilic acyl substitution. msu.edu

Esterification: One of the most common transformations is the conversion to an ester. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a primary method for this conversion. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process where the alcohol, often used as the solvent, attacks the protonated carbonyl carbon of the carboxylic acid. masterorganicchemistry.com A tetrahedral intermediate is formed, which then eliminates water to yield the ester. msu.edumasterorganicchemistry.com

Acid Chloride Formation: The carboxylic acid can be converted into a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂). libretexts.org This process involves the formation of an acyl chlorosulfite intermediate, which replaces the hydroxyl group with a much better leaving group, facilitating subsequent reaction with a nucleophilic chloride ion. libretexts.org

Amide Formation: While direct reaction with an amine is often inefficient, amides can be prepared by first "activating" the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to facilitate the reaction, wherein the acid adds to the carbodiimide, followed by nucleophilic attack by the amine. libretexts.org

These transformations allow for the incorporation of the 2-fluoro-3-oxobutanoyl moiety into larger molecules and are fundamental in synthetic applications.

β-Keto acids are well-known for their propensity to undergo decarboxylation (loss of CO₂), a process that is central to the reactivity of this compound and its analogues. This reactivity is harnessed in decarboxylative fluorination reactions to produce α-fluoroketones.

Mechanistic studies, including variable temperature ¹⁹F NMR spectroscopy, have shown that the decarboxylative fluorination of β-ketoacids using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) proceeds through a specific pathway. The reaction is initiated by electrophilic fluorination at the α-carbon to form an α-fluoro-β-ketocarboxylate intermediate, which then undergoes a subsequent, slower decarboxylation step to yield the final α-fluoroketone product. cas.cn This mechanism is distinct from the decarboxylative fluorination of other carboxylic acids, which often proceed via radical intermediates. cas.cn

The efficiency of this process is highly dependent on reaction conditions, including the choice of fluorinating agent, base, solvent, and temperature. citedrive.comnih.gov Studies using 3-oxo-3-phenylpropionic acid as a model system have systematically optimized these parameters for selective fluorination in aqueous media. researchgate.net

| Fluorinating Agent | Base/Additive | Solvent System | Typical Temperature | Key Observation | Reference |

|---|---|---|---|---|---|

| N-Fluorobenzenesulfonimide (NFSI) | Cesium Carbonate (Cs₂CO₃) | MeCN/H₂O | 0 °C to Room Temp. | Proceeds via electrophilic fluorination followed by decarboxylation. | cas.cn |

| Selectfluor® | Potassium Carbonate (K₂CO₃) | Aqueous solutions | 60 °C | Optimized for biocompatible conditions in batch and continuous flow. | researchgate.net |

| Selectfluor® | Various Inorganic Bases | Water/MeOH | 60 °C | pH and base choice significantly impact product and by-product formation. | citedrive.comnih.gov |

| Electrophilic Fluorinating Reagent | None (Catalyst-free) | Toluene, Dichloromethane | Not specified | Effective for tertiary β-keto carboxylic acids, avoiding regioselectivity issues. | researchgate.net |

Intramolecular Cyclization and Rearrangement Reactions

The dual functionality of this compound and its derivatives provides pathways for intramolecular reactions, leading to the formation of cyclic structures. For example, substituted 2-(hydrazono)-4-oxobutanoic acids, which are analogues, have been shown to undergo intramolecular cyclization in the presence of propionic anhydride (B1165640) to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. urfu.ru Similarly, related 2,2-difluoro-3-hydroxy-1,4-diketones can undergo a TFA-catalyzed dehydrofluorinative cyclization to yield fluoro-3(2H)-furanones. semanticscholar.org

Rearrangement reactions, which involve the migration of an atom or group within a molecule, are a fundamental class of organic reactions. thermofisher.cn While specific rearrangement studies on this compound are not detailed, related structures can undergo skeletal rearrangements typical of carbocation intermediates, such as Wagner-Meerwein rearrangements, particularly under acidic conditions. msu.edu The presence of the electron-withdrawing fluorine atom can influence the stability of any potential carbocationic intermediates, thereby affecting the migratory aptitude of adjacent groups. For instance, strong inductive withdrawal of electrons by fluorine can inhibit the formation of positive charges, potentially rendering a molecule unreactive to certain acid-catalyzed rearrangements. msu.edu

Mechanisms of Degradation and Stability in Reaction Environments

The stability of this compound is intrinsically linked to the reactivity of its β-keto acid moiety. The most significant degradation pathway under many conditions is decarboxylation. This process can be initiated by heat or by the presence of acids or bases, leading to the formation of 1-fluoropropan-2-one and carbon dioxide.

The studies on decarboxylative fluorination provide insight into the compound's stability. cas.cnresearchgate.net In these reactions, the β-keto acid is consumed as a reactant, indicating its instability under the applied conditions (e.g., presence of bases like cesium carbonate and temperatures from 0 °C to 60 °C). The mechanism, which involves the formation of an enolate or enol, underscores the lability of the α-proton and the subsequent susceptibility to elimination of the carboxyl group.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-fluoro-3-oxobutanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and electronic environment.

Proton (¹H) NMR spectroscopy reveals information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Keto Tautomer : For the keto form of this compound, three distinct proton signals are expected.

A singlet for the methyl protons (H-4) would likely appear in the range of δ 2.2-2.5 ppm.

A doublet for the proton at the C-2 position (H-2), split by the adjacent fluorine atom, is anticipated around δ 5.0-5.5 ppm. The coupling constant for this interaction (²J-H,F) is typically large, in the range of 45-50 Hz.

A broad singlet for the acidic proton of the carboxyl group (-COOH) would be observed far downfield, typically above δ 10 ppm, and its position can be highly variable depending on solvent and concentration.

Enol Tautomer : The enol form would present a different set of signals.

The methyl protons (H-4) would be shifted slightly upfield compared to the keto form, appearing around δ 1.9-2.2 ppm.

The C-2 proton is absent in the enol form. Instead, a new signal for the enolic hydroxyl proton (-OH) would appear, typically between δ 5-15 ppm, with its chemical shift influenced by hydrogen bonding.

The carboxylic acid proton signal would remain, also in the δ 10 ppm or higher region.

| Assignment | Expected Chemical Shift (δ, ppm) - Keto Form | Expected Multiplicity - Keto Form | Expected Chemical Shift (δ, ppm) - Enol Form | Expected Multiplicity - Enol Form |

|---|---|---|---|---|

| -CH₃ (H-4) | 2.2 - 2.5 | Singlet (s) | 1.9 - 2.2 | Singlet (s) |

| -CHF- (H-2) | 5.0 - 5.5 | Doublet (d) | - | - |

| -COOH | >10 | Broad Singlet (br s) | >10 | Broad Singlet (br s) |

| Enol -OH | - | - | 5 - 15 | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.

Keto Tautomer : The keto form would display four signals.

The methyl carbon (C-4) is expected around δ 25-30 ppm.

The carbon bearing the fluorine atom (C-2) would appear as a doublet due to one-bond coupling with ¹⁹F (¹J-C,F). This signal would be significantly downfield, estimated in the δ 85-95 ppm range.

The carboxylic acid carbonyl carbon (C-1) would be found around δ 165-175 ppm, also potentially showing a smaller two-bond coupling to fluorine (²J-C,F).

The ketone carbonyl carbon (C-3) would be the most deshielded, appearing at δ 195-205 ppm, and would also exhibit coupling to the adjacent fluorine (²J-C,F).

Enol Tautomer : The enol form would also show four distinct carbon signals, but with different chemical shifts.

The methyl carbon (C-4) would be upfield relative to the keto form, around δ 18-22 ppm.

The C-2 carbon, now part of a C=C double bond and still attached to fluorine, would shift downfield to approximately δ 140-150 ppm, with a large ¹J-C,F coupling constant.

The C-3 carbon, also part of the double bond and bonded to an -OH group, would be expected in the δ 95-105 ppm region.

The carboxylic acid carbon (C-1) would likely have a chemical shift similar to that in the keto form, around δ 165-175 ppm.

| Assignment | Expected Chemical Shift (δ, ppm) - Keto Form | Expected Multiplicity - Keto Form | Expected Chemical Shift (δ, ppm) - Enol Form | Expected Multiplicity - Enol Form |

|---|---|---|---|---|

| -CH₃ (C-4) | 25 - 30 | Quartet (q) | 18 - 22 | Quartet (q) |

| -CHF- (C-2) | 85 - 95 | Doublet (d) | 140 - 150 | Doublet (d) |

| -C=O (Ketone, C-3) | 195 - 205 | Doublet (d) | - | - |

| =C-OH (Enol, C-3) | - | - | 95 - 105 | Singlet (s) |

| -COOH (C-1) | 165 - 175 | Doublet (d) | 165 - 175 | Singlet (s) |

Fluorine-19 (¹⁹F) NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. A single fluorine environment in this compound would result in one primary signal in the ¹⁹F NMR spectrum.

The chemical shift of the fluorine atom is highly dependent on its electronic environment. For a fluorine atom alpha to a carbonyl group, the signal is expected to be significantly deshielded. The precise chemical shift would differ between the keto and enol tautomers.

Keto Tautomer : The fluorine atom is attached to an sp³-hybridized carbon. The chemical shift is expected in the range of δ -180 to -200 ppm relative to a CFCl₃ standard. This signal would appear as a doublet of quartets due to coupling with the C-2 proton (²J-H,F) and weaker, three-bond coupling to the methyl protons (³J-H,F).

Enol Tautomer : Here, the fluorine is attached to an sp²-hybridized carbon of an enol system. This would lead to a downfield shift compared to the keto form, with an expected chemical shift in the range of δ -110 to -130 ppm.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint".

FT-IR spectroscopy is particularly useful for identifying functional groups.

O-H Stretch : A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is the hallmark of the carboxylic acid O-H stretching vibration, resulting from strong hydrogen bonding. libretexts.orgorgchemboulder.com

C-H Stretch : Sharp peaks for aliphatic C-H stretching would be observed around 2900-3000 cm⁻¹. libretexts.org

C=O Stretch : This is a key region. The keto tautomer would show two distinct carbonyl absorptions: one for the carboxylic acid around 1700-1725 cm⁻¹ (broadened by hydrogen bonding) and another for the ketone around 1720-1740 cm⁻¹. nih.gov The enol tautomer would show the carboxylic acid C=O stretch and a lower frequency C=O stretch for the conjugated enone system, typically around 1650-1680 cm⁻¹.

C-F Stretch : A strong, sharp absorption corresponding to the C-F bond stretch is expected in the region of 1000-1200 cm⁻¹. researchgate.net

C-O Stretch : The C-O stretch of the carboxylic acid will appear in the 1210-1320 cm⁻¹ region. orgchemboulder.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Aliphatic) | 2900 - 3000 | Medium |

| C=O Stretch (Ketone) | 1720 - 1740 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C Stretch (Enol) | 1640 - 1680 | Medium-Strong |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

| C-F Stretch | 1000 - 1200 | Strong |

FT-Raman spectroscopy is complementary to FT-IR. While polar bonds like C=O show strong IR absorptions, more symmetric, less polar bonds often produce strong Raman signals.

C=O Stretch : The carbonyl stretching vibrations will also be visible in the Raman spectrum, typically in the 1650-1750 cm⁻¹ range, though generally weaker than in the IR spectrum.

C-C and C-F Bonds : The C-C skeletal vibrations and the C-F stretch are expected to provide distinct signals. The C-F stretching mode would likely appear in the 1000-1200 cm⁻¹ region.

Symmetry : For the enol tautomer, the C=C double bond stretch (around 1640-1680 cm⁻¹) would likely be a strong and characteristic band in the Raman spectrum due to its polarizability.

The combined data from these advanced spectroscopic methods allows for an unambiguous structural confirmation of this compound, including a detailed understanding of its tautomeric equilibrium in different environments.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS provides critical information regarding its molecular weight and structural features through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) further refines this by measuring m/z values with very high accuracy, which allows for the unambiguous determination of the elemental composition of the molecule and its fragments. researchgate.netnih.govacs.org

When subjected to electron ionization (EI), the this compound molecule is expected to form a molecular ion ([M]•+), whose m/z value corresponds to the molecular weight of the compound (120.07 g/mol ). However, this molecular ion is often unstable and undergoes fragmentation. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for carbonyl compounds include alpha-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.orgyoutube.comyoutube.com For this compound, this can occur on either side of the keto group or adjacent to the carboxylic acid group.

Common fragmentation patterns anticipated for this compound include:

Loss of a carboxyl group (-COOH): Cleavage of the C1-C2 bond would result in the loss of a 45 Da neutral fragment, yielding a [M-45]+ ion.

Alpha-cleavage at the keto group: Breakage of the C2-C3 bond could lead to the formation of an acylium ion.

Loss of water (-H₂O): Carboxylic acids can sometimes lose a molecule of water (18 Da).

Decarboxylation (-CO₂): The loss of carbon dioxide (44 Da) is another possible fragmentation pathway.

HRMS analysis provides the exact mass of the parent ion and its fragments, allowing for the calculation of their elemental formulas. This is particularly crucial in distinguishing between isobaric species—ions that have the same nominal mass but different elemental compositions. For instance, HRMS can differentiate a fragment of this compound from an impurity with the same integer mass.

| Proposed Fragment Ion | Formula | Calculated Exact Mass (Da) | Fragmentation Pathway |

|---|---|---|---|

| [M]•+ | C₄H₅FO₃ | 120.0223 | Molecular Ion |

| [M-HF]+ | C₄H₄O₃ | 100.0160 | Loss of hydrogen fluoride (B91410) |

| [M-COOH]+ | C₃H₄FO | 75.0246 | Loss of carboxyl group |

| [CH₃CO]+ | C₂H₃O | 43.0184 | Alpha-cleavage |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's chemical and physical properties.

Single Crystal X-ray Diffraction Analysis

To perform single crystal X-ray diffraction, a high-quality, single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For a molecule like this compound, single-crystal analysis would reveal the exact conformation of the molecule in the solid state. Studies on similar beta-keto acids have shown that these molecules often engage in extensive hydrogen bonding. acs.orgsjf.eduacs.org It is expected that the carboxylic acid group of this compound would form strong intermolecular hydrogen bonds with neighboring molecules, likely involving both the carbonyl oxygen of the ketone and the carboxylic acid group itself. This analysis provides key crystallographic data, including the crystal system, space group, and unit cell dimensions.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 24.2349(19) |

| b (Å) | 4.8027(5) |

| c (Å) | 9.7993(7) |

| β (°) | 96.863(7) |

| Volume (ų) | 1132.40(17) |

| Z (molecules per unit cell) | 4 |

Powder X-ray Diffraction Patterns

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample (a powder) and is particularly useful for phase identification, purity analysis, and studying crystalline polymorphism. americanpharmaceuticalreview.com Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

The PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. researchgate.netresearchgate.net Each crystalline phase of this compound would produce a distinct pattern of peaks at characteristic 2θ angles. The position and relative intensities of these peaks are determined by the crystal lattice structure. This technique is invaluable for quality control in manufacturing, as it can quickly detect the presence of unwanted crystalline forms or impurities. Comparing an experimentally obtained PXRD pattern to a reference pattern can confirm the identity and crystalline form of a bulk sample. acs.orguea.ac.uk

| Position (°2θ) | Intensity (%) |

|---|---|

| 10.5 | 85 |

| 15.2 | 60 |

| 20.8 | 100 |

| 24.1 | 75 |

| 28.9 | 50 |

Chromatographic Methods for Purity and Stereochemical Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, gas and liquid chromatography are particularly important for assessing purity and resolving stereoisomers.

Gas Chromatography (GC) for Mixture Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, molecules like this compound, with polar carboxylic acid and ketone functional groups, are not sufficiently volatile for direct GC analysis. researchgate.net Therefore, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. gcms.cz

A common approach for keto acids involves a two-step derivatization:

Methoximation: The keto group is reacted with methoxyamine hydrochloride to form a methoxime. This step protects the keto group and prevents tautomerization, which could otherwise lead to multiple peaks. youtube.com

Silylation: The acidic proton of the carboxylic acid group (and any other active hydrogens) is replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This significantly increases the volatility of the molecule. youtube.comnih.gov

The resulting derivative can then be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for detection and identification. The separation occurs in a capillary column, and the retention time is a characteristic property of the derivatized compound under specific chromatographic conditions.

| Parameter | Condition |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 70 °C, hold 2 min, ramp to 280 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile or thermally sensitive compounds like this compound. mdpi.com Unlike GC, HPLC analysis can often be performed without derivatization.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In RP-HPLC, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The purity of a sample of this compound is determined by monitoring the column eluent with a detector, commonly a UV detector set to a wavelength where the carbonyl group absorbs (around 210 nm). A pure compound will ideally show a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temperature | 30 °C |

Chiral HPLC for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical aspect of stereoselective synthesis and the characterization of chiral molecules such as this compound. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for this purpose, offering high resolution and sensitivity. nih.govhplc.eu The direct separation of enantiomers is typically achieved by employing a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times.

In the context of analyzing this compound, the selection of an appropriate CSP is paramount. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including those with fluorine substituents and keto functional groups. researchgate.net These phases, often coated or immobilized on a silica (B1680970) support, provide a chiral environment where enantiomers can form transient diastereomeric complexes with different stabilities, enabling their separation.

The development of a chiral HPLC method for this compound would involve a systematic screening of various CSPs and mobile phase compositions. Both normal-phase and reversed-phase chromatography can be explored. In normal-phase mode, a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is common. In reversed-phase mode, a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as acids or buffers, is used. For a fluorinated compound, fluorinated stationary phases could also be considered to potentially enhance retention and selectivity.

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Once a separation method is established, it must be validated to ensure its accuracy, precision, linearity, and robustness for the quantitative determination of enantiomeric excess. This involves analyzing samples with known enantiomeric ratios and establishing a calibration curve.

LC-MS for Comprehensive Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the comprehensive analysis of reaction mixtures, providing both separation of components and their structural identification through mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net In the context of the synthesis and study of this compound, LC-MS plays a crucial role in identifying the target compound, as well as any intermediates, byproducts, and impurities.

For the analysis of a polar and relatively small molecule like this compound, reversed-phase HPLC is a common separation technique. The choice of column, typically a C18 or a more polar embedded-phase column, and the mobile phase composition are optimized to achieve good retention and peak shape. Due to the acidic nature of the compound, a mobile phase with a low pH, often containing formic acid or acetic acid, is employed to suppress ionization and improve chromatographic performance.

The mass spectrometer, coupled to the HPLC, provides sensitive and selective detection. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the detected ions with high accuracy, confirming the identity of the target compound and helping to elucidate the structures of unknown impurities.

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would be expected to involve the loss of small neutral molecules such as CO₂, H₂O, and HF.

The following interactive data table presents the expected m/z values for this compound and its ethyl ester derivative, along with plausible fragments that could be observed in an LC-MS/MS analysis.

| Compound | Formula | Molecular Weight | Parent Ion [M-H]⁻ (m/z) | Potential Fragment Ions (m/z) |

|---|---|---|---|---|

| This compound | C₄H₅FO₃ | 120.08 | 119.02 | 75.03 ([M-H-CO₂]⁻), 99.01 ([M-H-HF]⁻) |

| Ethyl 2-fluoro-3-oxobutanoate | C₆H₉FO₃ | 148.13 | 147.05 | 103.06 ([M-H-CO₂]⁻), 127.04 ([M-H-HF]⁻), 101.07 ([M-H-C₂H₅OH]⁻) |

In a research setting, LC-MS is used to monitor the progress of a reaction, assess the purity of the final product, and identify byproducts, which is crucial for optimizing reaction conditions and understanding reaction mechanisms. Derivatization may sometimes be employed to enhance the chromatographic and mass spectrometric properties of keto acids. researchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. It is employed to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. For 2-fluoro-3-oxobutanoic acid, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can provide a detailed understanding of its fundamental chemical nature.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable, low-energy structure is crucial for accurately calculating other molecular properties. For this compound, rotation around the C-C single bonds can lead to different spatial arrangements known as conformers.

Conformational analysis involves mapping the potential energy surface to identify all stable conformers and the energy barriers between them. The presence of the electronegative fluorine atom can significantly influence the conformational preferences of a molecule through steric and electronic effects, such as electrostatic repulsion or attraction. Studies on similar fluorinated alkanes show that the 1,3-difluoropropylene motif strongly influences the alkane chain conformation, with a notable dependence on the polarity of the medium. For this compound, theoretical calculations would identify the most stable conformer by comparing the relative energies of various optimized geometries.

Table 1: Representative Optimized Geometrical Parameters for a Carboxylic Acid Derivative Note: This table presents typical bond lengths and angles for a related molecule, as specific experimental or calculated data for this compound is not available. Data is illustrative of results from DFT calculations.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | C=O (carbonyl) | 1.21 Å |

| C=O (carboxyl) | 1.22 Å | |

| C-O (carboxyl) | 1.35 Å | |

| O-H | 0.97 Å | |

| C-F | 1.39 Å | |

| C-C | 1.52 Å | |

| Bond Angles | O=C-C | 121° |

| F-C-C | 110° | |

| C-C-O | 112° | |

| C-O-H | 107° |

Vibrational frequency analysis is performed on an optimized molecular geometry to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. The calculated frequencies correspond to the molecule's vibrational modes, such as stretching, bending, and twisting of bonds. These theoretical spectra can be correlated with experimental data to confirm the structure of a synthesized compound.

For this compound, the analysis would predict characteristic vibrational modes. The C=O stretching vibrations of the ketone and carboxylic acid groups would appear at high wavenumbers, while the C-F stretch would be found in the fingerprint region. The broad O-H stretch from the carboxylic acid group is also a key identifying feature.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: This table shows expected frequency ranges for the functional groups present in the molecule based on typical values found in computational studies of similar organic compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3500 - 2500 (broad) |

| C-H Stretch | Methyl/Alkyl | 3000 - 2850 |

| C=O Stretch | Ketone | ~1725 - 1705 |

| C=O Stretch | Carboxylic Acid | ~1720 - 1700 |

| C-F Stretch | Fluoroalkane | ~1150 - 1000 |

| C-O Stretch | Carboxylic Acid | ~1320 - 1210 |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Table 3: Illustrative Frontier Molecular Orbital Energies Note: The following values are representative examples for a small organic molecule and are intended to illustrate the type of data obtained from DFT calculations.

| Parameter | Description | Illustrative Energy (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | 6.3 |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method provides a detailed picture of the Lewis structure and intramolecular interactions.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions, also known as hyperconjugation, occur when charge is delocalized from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with this delocalization indicates the strength of the interaction. For this compound, significant interactions would be expected between the lone pairs on the oxygen and fluorine atoms and the antibonding orbitals (e.g., π* or σ*) of adjacent bonds.

Table 4: Hypothetical Major NBO Donor-Acceptor Interactions for this compound Note: This table presents plausible intramolecular interactions and their stabilization energies (E(2)) to illustrate the output of an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) O (carbonyl) | π(C-C) | 5.2 | n → π |

| LP(2) O (hydroxyl) | σ(C-O) | 18.5 | n → σ |

| LP(3) F | σ(C-C) | 2.1 | n → σ |

| σ(C-H) | σ(C-F) | 3.4 | σ → σ |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green represents areas of neutral potential. For this compound, the MEP surface would show negative potential (red) around the highly electronegative oxygen atoms of the carbonyl and carboxyl groups, as well as the fluorine atom. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and the hydrogen atoms of the methyl group.

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons among the basis functions of the quantum chemical calculation. While known to be sensitive to the choice of basis set, it provides a qualitative understanding of the charge distribution and helps to identify electrostatic interactions.

In this compound, the analysis would be expected to show significant negative charges on the highly electronegative oxygen and fluorine atoms, as they pull electron density away from the carbon atoms to which they are bonded. The carbon atoms in the carbonyl and carboxyl groups would consequently carry a partial positive charge, making them electrophilic centers.

Table 5: Representative Mulliken Atomic Charges for this compound Note: These values are hypothetical but chemically reasonable estimates to demonstrate the results of a Mulliken population analysis.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| O (carbonyl) | -0.55 |

| O (carboxyl C=O) | -0.58 |

| O (carboxyl -OH) | -0.65 |

| F | -0.35 |

| C (carbonyl) | +0.45 |

| C (carboxyl) | +0.70 |

| H (hydroxyl) | +0.42 |

Topological Analysis of Electron Density

The topological analysis of electron density, a cornerstone of the Quantum Theory of Atoms in Molecules (QTAIM), allows for a rigorous definition of chemical concepts such as atoms, bonds, and molecular structure based on the topology of the electron density function, ρ(r) gla.ac.uknih.gov. This analysis is performed on the gradient vector field of the electron density.

Key aspects of this analysis include:

Critical Points: The analysis identifies critical points in the electron density where the gradient is zero. These points are classified by their rank and signature, which determine their nature (e.g., nucleus, bond, ring, cage).

Bond Critical Points (BCPs): The presence of a bond critical point between two atoms is indicative of a chemical bond orientjchem.org. The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)), provide information about the nature and strength of the bond. For instance, a higher ρ(r) value suggests a stronger bond orientjchem.org.

Laplacian of Electron Density (∇²ρ(r)): This property reveals regions of local charge concentration (where ∇²ρ(r) < 0) and charge depletion (where ∇²ρ(r) > 0) gla.ac.uknih.gov. Analysis of the Laplacian can help in understanding chemical reactivity and the nature of intermolecular interactions gla.ac.uk. For hydrogen bonds, positive values of the Laplacian at the BCP are characteristic of closed-shell interactions orientjchem.org.

For this compound, a topological analysis would precisely characterize the covalent bonds within the molecule and any potential intramolecular interactions.

Intermolecular Interaction Studies

Understanding how molecules interact with each other is crucial for predicting their macroscopic properties. Computational methods offer detailed insights into these non-covalent interactions.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures mdpi.comnih.govnih.gov. The Hirshfeld surface is constructed based on the electron distribution of a molecule in a crystal, separating the space into regions where the electron density of a given molecule dominates.

Key features of this analysis include:

dnorm Surface: A color-mapped surface where red, white, and blue colors represent intermolecular contacts shorter than, equal to, and longer than the van der Waals radii, respectively mdpi.com. Strong interactions like hydrogen bonds are typically highlighted in red.

For this compound, this analysis would reveal the dominant intermolecular contacts in its crystal structure, such as hydrogen bonds involving the carboxylic acid and keto groups, as well as interactions involving the fluorine atom.

Reduced Density Gradient (RDG) analysis is a computational tool used to visualize and characterize non-covalent interactions (NCIs) in real space nih.govresearchgate.netmdpi.comnih.gov. It is based on the electron density (ρ) and its gradient (∇ρ).

The method involves plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density. This plot reveals different types of interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes in the low-RDG, negative sign(λ₂)ρ region, typically colored blue.

Weak van der Waals Interactions: Appear as spikes in the low-RDG, near-zero sign(λ₂)ρ region, typically colored green mdpi.com.

Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes in the low-RDG, positive sign(λ₂)ρ region, typically colored red mdpi.com.

This analysis provides a 3D visualization of where these interactions occur in the space between molecules mdpi.com. For this compound, RDG analysis would map out the spatial extent and nature of hydrogen bonds and other weaker interactions.

The crystal structure of a molecule is often dictated by a network of hydrogen bonds. Characterizing this network is essential for understanding the solid-state properties of a compound. The crystal structure of related compounds, such as 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid, reveals dimers formed through intermolecular O—H⋯O hydrogen bonding of the carboxylic acid groups researchgate.netresearchgate.net. Similar motifs, along with other interactions like C—H⋯O and C—H⋯F, could be expected in the crystal structure of this compound, potentially leading to a three-dimensional network researchgate.netresearchgate.net. In the crystal structures of β-halolactic acids, alternating layers of intermolecular hydrogen bonding and halogen–halogen interactions are observed nih.govnsf.gov.

A detailed analysis of the hydrogen bonding network in this compound would involve identifying all hydrogen bond donors and acceptors and characterizing the geometry (distances and angles) of these bonds.

Reactivity and Stability Predictions

Computational chemistry can also predict the reactivity of a molecule by identifying its most reactive sites.

Fukui functions are local reactivity descriptors derived from conceptual Density Functional Theory (DFT) that help in predicting the sites for nucleophilic and electrophilic attack, as well as radical attack, within a molecule vub.be.

The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, condensed Fukui functions are often calculated for each atomic site. There are three main types:

f+(r) : For nucleophilic attack (attack by an electron donor). A higher value indicates a more favorable site for accepting an electron.

f-(r) : For electrophilic attack (attack by an electron acceptor). A higher value indicates a more favorable site for donating an electron.

f0(r) : For radical attack.

By calculating the Fukui functions for this compound, one could predict the most likely atoms to be involved in different types of chemical reactions, thus providing valuable information about its chemical reactivity.

Average Local Ionization Energy (ALIE) Mapping

Average Local Ionization Energy (ALIE) is a computational metric used to identify the regions of a molecule from which it is easiest to remove an electron. Lower ALIE values on the molecular surface indicate sites that are more susceptible to electrophilic attack and radical reactions. For this compound, an ALIE map would be crucial for predicting its reactivity.

Detailed Research Findings:

While a specific ALIE map for this compound has not been published, the expected distribution of ionization energies can be inferred from its constituent functional groups. The molecule contains a carboxylic acid group and a ketone group, with a fluorine atom at the alpha position to the carboxylic acid.

Regions of Low ALIE: The regions of lowest ALIE are anticipated to be located around the oxygen atoms of the carbonyl groups (both the ketone and the carboxylic acid) and potentially on the enol tautomer, if present. These areas possess lone pairs of electrons that are generally the most easily ionized.

Influence of the Fluorine Atom: The highly electronegative fluorine atom will have a significant impact on the ALIE landscape. It will withdraw electron density from the adjacent carbon and, to a lesser extent, from the rest of the molecule. This inductive effect is expected to increase the ionization energy (raise the ALIE values) in its immediate vicinity, making the C-F bond and the alpha-carbon less susceptible to electrophilic attack.

Keto-Enol Tautomerism: this compound can exist in equilibrium with its enol tautomer. The presence of the double bond and the hydroxyl group in the enol form would create a region of lower ALIE associated with the π-electrons of the C=C bond, making the enol form potentially more reactive towards electrophiles than the keto form. Studies on the keto-enol tautomerism of the parent compound, acetoacetic acid, show that the enol content is highly solvent-dependent, ranging from less than 2% in water to 49% in carbon tetrachloride masterorganicchemistry.com.

An illustrative data table of expected ALIE values for different regions of this compound, based on general principles and data for simpler molecules, is provided below. The values are qualitative and for comparative purposes only.

| Molecular Region | Expected Average Local Ionization Energy (ALIE) | Rationale |

| Carbonyl Oxygen (Ketone) | Low | Presence of high-energy lone pair electrons. |

| Carbonyl Oxygen (Carboxylic Acid) | Low | Presence of high-energy lone pair electrons. |